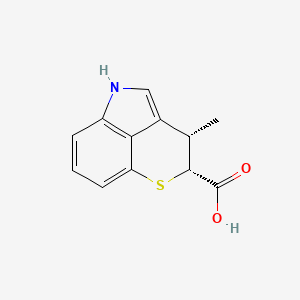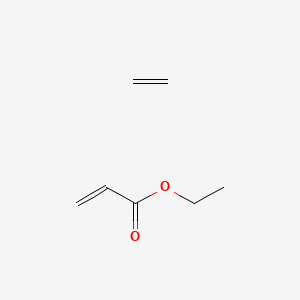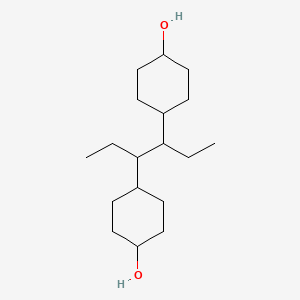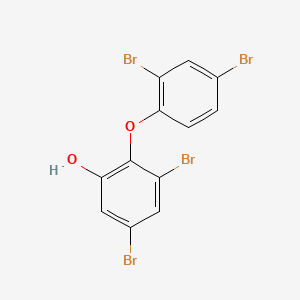
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノール
概要
説明
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノールは、臭素化フェノキシフェノール化合物です。その顕著な抗菌作用で知られており、海洋スポンジから抽出されます。
科学的研究の応用
3,5-dibromo-2-(2,4-dibromophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Exhibits antibacterial properties, making it useful in studying bacterial resistance and biofilm formation.
Medicine: Potential applications in developing new antimicrobial agents.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用機序
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノールの抗菌活性は、細菌細胞膜を破壊する能力に起因しています。細菌のリン酸転移酵素系を標的にすることで、必須栄養素の取り込みが減少し、最終的には細胞死をもたらします。 この化合物は、グラム陽性菌とグラム陰性菌の両方に対して効果があります .
類似の化合物との比較
類似の化合物
- 4,6-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノール
- 3,4,6-トリブロモ-2-(2,4-ジブロモフェノキシ)フェノール
- 5-エピ-ナキジノンQ
独自性
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノールは、幅広い抗菌活性とヒト細胞株に対する中程度の細胞毒性のために際立っています。 バイオフィルム構造の完全性を損なうことなく、バイオフィルムに組み込まれた細菌を殺す能力は特に注目に値します .
生化学分析
Biochemical Properties
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of mitochondrial complex II, which is a key component of the electron transport chain . By inhibiting this enzyme, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol disrupts cellular respiration and energy production. Additionally, it interacts with bacterial phosphotransferase systems, such as scrA and mtlA, leading to reduced uptake of the compound and subsequent bacterial resistance .
Cellular Effects
The effects of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, particularly in glucose-starved conditions . It also affects cell signaling pathways by inhibiting the phosphorylation of Akt and GRP78 proteins, which are involved in cell survival and stress responses . Furthermore, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol exerts its effects through several mechanisms. It binds to and inhibits mitochondrial complex II, disrupting the electron transport chain and reducing ATP production . This compound also interacts with bacterial phosphotransferase systems, leading to decreased uptake and increased resistance . Additionally, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol induces apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol change over time. The compound has been shown to be stable under standard laboratory conditions, maintaining its biological activity for extended periods . Long-term studies have demonstrated that 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol continues to exert its antibacterial and anticancer effects without significant degradation . The development of bacterial resistance over time due to reduced uptake mechanisms has been observed .
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its therapeutic potential .
Metabolic Pathways
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol is involved in several metabolic pathways. It primarily affects the mitochondrial electron transport chain by inhibiting complex II . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which can induce oxidative stress and cell death . The compound also interacts with bacterial phosphotransferase systems, affecting metabolic flux and nutrient uptake .
Transport and Distribution
Within cells and tissues, 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol is transported and distributed through various mechanisms. It is taken up by bacterial cells via phosphotransferase systems, which are involved in nutrient transport . In mammalian cells, the compound is distributed to the mitochondria, where it exerts its inhibitory effects on complex II . The localization and accumulation of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol within specific cellular compartments are crucial for its biological activity .
Subcellular Localization
The subcellular localization of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol plays a significant role in its activity and function. In bacterial cells, the compound localizes to the cytoplasm and interacts with phosphotransferase systems . In mammalian cells, it primarily targets the mitochondria, where it inhibits complex II and disrupts cellular respiration . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
準備方法
合成経路と反応条件
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノールの合成は、通常、フェノール誘導体の臭素化を伴います。反応条件には、鉄や塩化アルミニウムなどの触媒の存在下での臭素の使用が含まれることがよくあります。 このプロセスには、目的の四臭素化生成物を得るための複数の臭素化段階が含まれています .
工業生産方法
この化合物の工業生産には、フェノール誘導体を制御された条件下で臭素で処理する大規模な臭素化プロセスが含まれる場合があります。 連続フローリアクターを使用することで、生産プロセスの効率と収率を向上させることができます .
化学反応の分析
反応の種類
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノンを形成することができます。
還元: 還元反応により、臭素化度の低いフェノールに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノンの生成。
還元: 臭素化度の低いフェノールの生成。
科学研究の応用
3,5-ジブロモ-2-(2,4-ジブロモフェノキシ)フェノールは、幅広い科学研究の応用範囲を持っています。
化学: 有機合成における試薬として、および他の臭素化化合物の前駆体として使用されます。
生物学: 抗菌作用を示し、細菌耐性やバイオフィルム形成の研究に役立ちます。
医学: 新しい抗菌剤の開発における潜在的な応用。
類似化合物との比較
Similar Compounds
- 4,6-dibromo-2-(2,4-dibromophenoxy)phenol
- 3,4,6-tribromo-2-(2,4-dibromophenoxy)phenol
- 5-epi-nakijinone Q
Uniqueness
3,5-dibromo-2-(2,4-dibromophenoxy)phenol stands out due to its broad-spectrum antibacterial activity and moderate cytotoxicity against human cell lines. Its ability to kill biofilm-incorporated bacteria without affecting biofilm structural integrity is particularly noteworthy .
特性
IUPAC Name |
3,5-dibromo-2-(2,4-dibromophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCQITRZEBFIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229856 | |
| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79755-43-4 | |
| Record name | 6-Hydroxy-2,2′,4,4′-tetrabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79755-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079755434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?
A1: Research indicates that 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol exhibits inhibitory effects on contractile activity in the guinea pig ileum [] and demonstrates antiviral activity against Hepatitis B virus (HBV) by inhibiting HBV core promoter activity and HBV production in vitro. []
Q2: How potent is 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol as an antiviral against HBV?
A2: Studies show that 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has an EC50 value of 0.23 µM against HBV in vitro, with a selectivity index of 18.2. [] This suggests a promising level of potency and selectivity for this compound.
Q3: What is the molecular formula and weight of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?
A3: 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has a molecular formula of C12H6Br4O2 and a molecular weight of 557.84 g/mol. []
Q4: What analytical techniques have been used to characterize 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol?
A4: The structure of 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol has been elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. [] These techniques provide detailed information about the compound's structure and conformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)

![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)
![N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)
![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
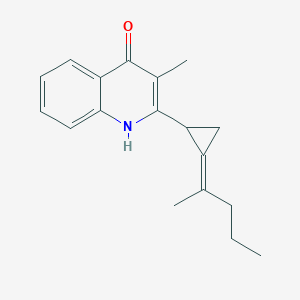
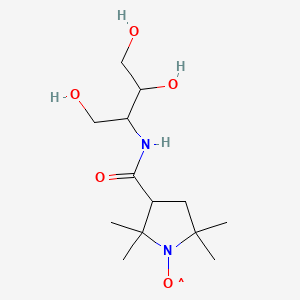
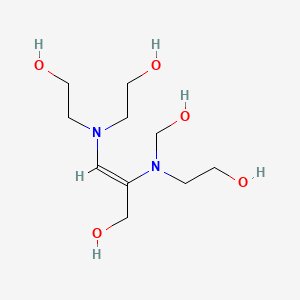

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)
